4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine
Description
4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group
Properties
IUPAC Name |
(2S)-2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAAXZPMBGSSFH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the chloro and trifluoromethoxy substituents is synthesized through electrophilic aromatic substitution reactions.
Amino Acid Backbone Construction: The amino acid backbone is constructed using standard peptide synthesis techniques, often involving the use of protecting groups to ensure selective reactions.
Coupling Reactions: The phenyl ring is then coupled with the amino acid backbone through a series of condensation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-chloro-2-methoxyphenyl]propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2S)-2-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]propanoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine imparts unique chemical properties, such as increased lipophilicity and stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
